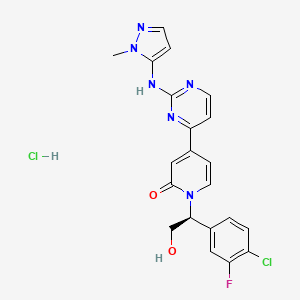

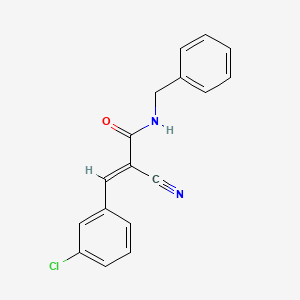

(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

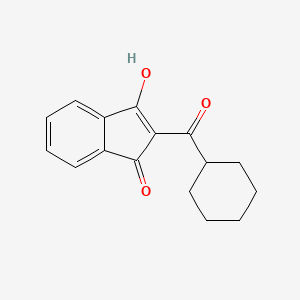

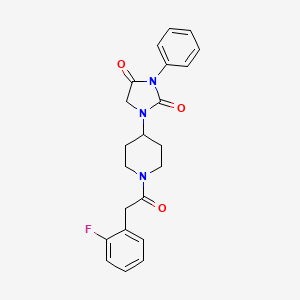

Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in chemical databases .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

(a) Anti-Inflammatory Properties: The (E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide scaffold has shown promise as an anti-inflammatory agent. Researchers investigate its potential to inhibit inflammatory pathways, making it a valuable candidate for drug development .

(b) Anticancer Potential: Studies suggest that this compound may exhibit anticancer properties. Its unique structure could interfere with cancer cell growth or signaling pathways, making it an exciting target for further investigation .

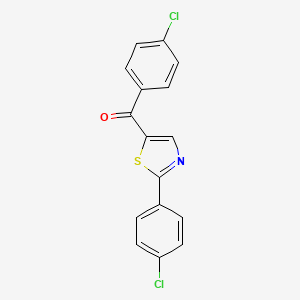

Organic Electronics and Semiconductors

(a) Organic Field-Effect Transistors (OFETs): The thiophene ring system in this compound contributes to its semiconducting properties. Researchers explore its use in OFETs, aiming to create flexible, lightweight electronic devices with improved performance .

Corrosion Inhibition

The presence of thiophene derivatives in industrial chemistry and material science is well-established. These compounds serve as effective corrosion inhibitors, protecting metals and alloys from degradation in aggressive environments .

Pharmacological Applications

(a) Antimicrobial Activity: Researchers investigate the compound’s potential as an antimicrobial agent. Its unique structure may disrupt microbial membranes or metabolic pathways, offering new avenues for combating infections .

(b) Antihypertensive and Anti-Atherosclerotic Properties: Certain thiophene-containing molecules exhibit antihypertensive and anti-atherosclerotic effects. The (E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide scaffold could contribute to these beneficial properties .

Synthesis of Biologically Active Compounds

The heterocyclization of various substrates to form thiophene derivatives has been a focus of recent research. Chemists explore innovative synthetic routes to access diverse analogs with potential biological activities .

Starting Material for Pharmaceutical Synthesis

The compound serves as a versatile starting material in pharmaceutical synthesis. Its unique reactivity allows chemists to build complex molecular frameworks, facilitating the creation of novel drugs and therapeutic agents.

Mécanisme D'action

Target of Action

The primary targets of the compound (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide are currently unknown. This compound is structurally similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . .

Mode of Action

It is believed to act as a proton-transfer reagent, allowing the transfer of protons from one molecule to another. Additionally, it is believed to act as an electron-transfer reagent, allowing the transfer of electrons from one molecule to another.

Biochemical Pathways

The compound may affect various biochemical pathways. Indole derivatives, which are structurally similar to this compound, are known to have diverse biological activities

Result of Action

The molecular and cellular effects of the compound’s action are not yet knownIt is known that indole derivatives, which are structurally similar to this compound, have diverse biological activities .

Safety and Hazards

Propriétés

IUPAC Name |

(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-16-8-4-7-14(10-16)9-15(11-19)17(21)20-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,20,21)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWCPFMPOPVYKG-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2823962.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2823964.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823965.png)

![6-Ethyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823967.png)

![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)

![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2823971.png)

![Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate](/img/structure/B2823973.png)

![1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2823974.png)

![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2823975.png)